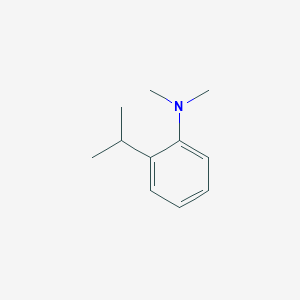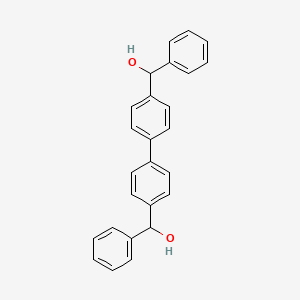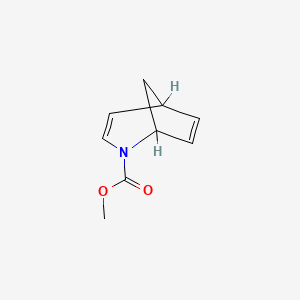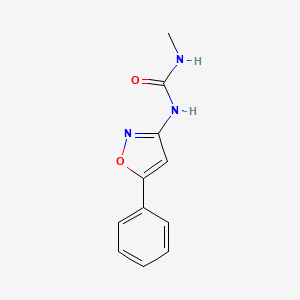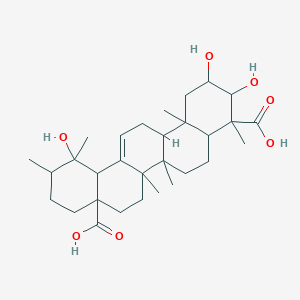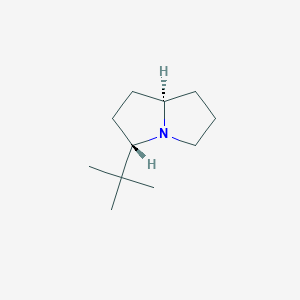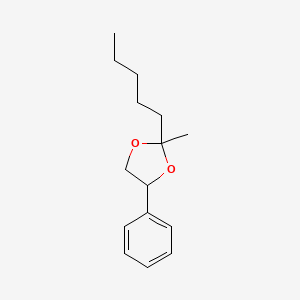
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and applications. This compound is characterized by the presence of two tert-butyl groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as persulfate and ferricyanide . Another approach involves the use of lead oxide (PbO) as an oxidant . The reaction conditions often require the presence of secondary amines like morpholine or piperidine to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidants and solvent-free processes is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone methides.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Persulfate, ferricyanide, and lead oxide are commonly used.
Reducing Agents: Sodium borohydride and other hydride donors can be used for reduction reactions.
Catalysts: Secondary amines like morpholine and piperidine are often used as catalysts.
Major Products
Quinone Methides: Formed through oxidation reactions.
Hydroquinone Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in oxidation-reduction cycles. This redox activity is crucial for its antioxidant properties and its role in stabilizing reactive intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in structure but with different substitution patterns.
2,6-Di-tert-butylphenol: A precursor in the synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione.
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Another quinone derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and its ability to participate in a wide range of chemical reactions. Its antioxidant properties and applications in various fields make it a valuable compound in scientific research .
Properties
CAS No. |
55299-14-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,3-ditert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
LLAPDTLOSXJGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C=CC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
